1-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
Description
1-(3-Chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine (molecular formula: C₁₆H₁₁ClN₆O, molecular weight: 338.75 g/mol) is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a 3-phenyl-1,2,4-oxadiazole moiety (Figure 1). Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or analogous methods, as suggested by analogous triazole derivatives in the literature . The compound’s structural complexity combines pharmacologically relevant motifs: the 1,2,3-triazole ring is known for metabolic stability and hydrogen-bonding capacity, while the 1,2,4-oxadiazole group contributes to π-stacking interactions and rigidity .
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6O/c17-11-7-4-8-12(9-11)23-14(18)13(20-22-23)16-19-15(21-24-16)10-5-2-1-3-6-10/h1-9H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKBXTPWPGFVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the triazole ring:
Coupling of the chlorophenyl and phenyl groups: This step involves the coupling of the 3-chlorophenyl and 3-phenyl groups to the triazole and oxadiazole rings, respectively, using appropriate coupling reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the compound.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. For example, compounds containing the triazole moiety have been synthesized and tested for their ability to inhibit cancer cell proliferation. Studies have shown that certain substituted triazoles can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The incorporation of the oxadiazole ring may enhance these properties due to its electron-withdrawing nature, which can affect the compound's reactivity and interaction with biological targets .
Antimicrobial Properties
Compounds featuring triazole and oxadiazole structures have been explored for their antimicrobial activities. The unique chemical properties of these compounds allow them to disrupt microbial cell membranes or interfere with essential metabolic processes. Research has demonstrated that various derivatives possess potent activity against a range of pathogens, including bacteria and fungi .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been investigated in several studies. These compounds can modulate inflammatory pathways by inhibiting specific enzymes or signaling molecules involved in the inflammatory response. The dual-action mechanism of the triazole and oxadiazole components may provide enhanced efficacy in reducing inflammation .
Case Study 1: Synthesis and Biological Evaluation
A study conducted by Dolzhenko et al. (2007) synthesized various 1,2,4-triazole derivatives to assess their anticancer activity. The synthesized compounds were evaluated against different cancer cell lines, revealing that some derivatives exhibited IC50 values in the micromolar range. The study highlighted the importance of substituent variation on biological activity.
Case Study 2: Antimicrobial Screening
In a comprehensive study published by Foroughifar et al., a series of triazole derivatives were synthesized and screened for antimicrobial activity against clinical isolates of bacteria and fungi. The results demonstrated that compounds with halogen substitutions showed enhanced antimicrobial potency compared to their unsubstituted counterparts.
Case Study 3: Anti-inflammatory Mechanism
Research published in 2023 explored the anti-inflammatory effects of a related triazole compound in a murine model of inflammation. The study found that treatment with the compound significantly reduced markers of inflammation and cytokine levels in serum, suggesting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Chlorophenyl Variants
- 1-(3-Chlorophenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (E595-0243, C₁₆H₁₀Cl₂N₆O, MW: 373.2 g/mol): This analogue replaces the phenyl group on the oxadiazole ring with a 2-chlorophenyl substituent. The additional chlorine increases molecular weight by 34.45 g/mol and likely enhances lipophilicity (logP ≈ 3.5 vs.
- 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine (892777-63-8, C₁₈H₁₅ClN₆O₃, MW: 398.82 g/mol): Substitution at the triazole’s 1-position with a 2,5-dimethoxyphenyl group introduces electron-donating methoxy groups, which may alter electronic distribution and hydrogen-bonding capacity compared to the target compound’s 3-chlorophenyl group.
Heteroaromatic Substitutions
- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine: Replacing the oxadiazole with a benzothiazole moiety introduces a sulfur atom and a nitro group. The nitro group (strong electron-withdrawing effect) may reduce basicity of the triazole amine, while the benzothiazole could enhance intercalation with biomolecular targets.
Physicochemical and Pharmacokinetic Properties
| Compound ID | logP* | Molecular Weight (g/mol) | Aqueous Solubility (µg/mL) | Bioactivity Notes |
|---|---|---|---|---|
| Target (E595-0009) | 3.0 | 338.75 | ~15 (predicted) | Not reported |
| E595-0243 | 3.5 | 373.2 | ~8 | Higher lipophilicity |
| 892777-63-8 | 2.7 | 398.82 | ~25 | Improved solubility |
| Benzothiazol-nitro analogue | 2.9 | 352.35 | ~10 | Antiproliferative activity |
*Calculated using ChemAxon software.
Q & A
Q. What are the optimized synthetic routes for 1-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine?
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 3-chlorophenyl azide and a propargylamine precursor.
- Step 2: Construction of the 1,2,4-oxadiazol-5-yl moiety via cyclization of amidoxime intermediates under microwave-assisted conditions (reducing reaction time to 15–30 minutes at 120°C with 80–85% yield) .
- Critical Reagents: Use NaHCO₃ or K₂CO₃ as bases to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. How is structural characterization of this compound performed?
Key analytical methods include:
- NMR Spectroscopy: and NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl and oxadiazole groups) .
- X-Ray Diffraction (XRD): Resolves tautomeric forms (e.g., triazol-5-amine vs. triazol-3-amine) and crystallographic packing. Planar triazole rings with dihedral angles <5° relative to phenyl groups indicate minimal steric strain .
- IR Spectroscopy: Peaks at 1650–1680 cm⁻¹ (C=N stretching) and 3200–3350 cm⁻¹ (N-H amine) confirm functional groups .
Q. What purification strategies are effective for isolating this compound?
- Recrystallization: Use ethanol/water (7:3 v/v) for high recovery (>90%) .
- HPLC: Reverse-phase C18 columns with acetonitrile/water (gradient elution) resolve regioisomeric byproducts .
Advanced Research Questions
Q. How do tautomeric forms of the triazole-amine moiety influence reactivity?
- The compound exists in equilibrium between 1H-1,2,3-triazol-5-amine and 2H-1,2,3-triazol-4-amine tautomers. DFT calculations (B3LYP/6-311G(d,p)) show the 1H-form is energetically favored by ~3.2 kcal/mol due to resonance stabilization of the amine group .
- Tautomerism affects nucleophilic substitution: The 1H-form reacts preferentially with electrophiles (e.g., acyl chlorides) at the N1 position .
Q. What computational methods predict electronic properties and reactivity?
- DFT Studies: HOMO-LUMO gaps (~4.1 eV) indicate moderate electrophilicity. Electrostatic potential maps highlight nucleophilic sites at the triazole amine (-85 kJ/mol) and oxadiazole oxygen (-68 kJ/mol) .
- MD Simulations: Solvent-accessible surface area (SASA) analysis in water/DMSO mixtures predicts aggregation tendencies, critical for solubility optimization .
Q. How can reaction engineering improve yield in large-scale synthesis?
- Flow Chemistry: Continuous flow reactors reduce byproduct formation (e.g., <5% dimerization) by controlling residence time (2–5 minutes) and temperature (100–110°C) .
- DoE Optimization: Response surface methodology (RSM) identifies critical factors: reagent stoichiometry (1:1.2 triazole:oxadiazole precursor) and solvent polarity (ε > 25) .
Q. What strategies resolve contradictions in biological activity data?
- Dose-Response Analysis: IC₅₀ values vary due to tautomer-dependent binding. Use isothermal titration calorimetry (ITC) to quantify affinity (Kd = 12–18 µM for kinase inhibition) .
- Metabolite Screening: LC-MS/MS identifies oxidative metabolites (e.g., hydroxylation at the chlorophenyl group) that may interfere with bioassays .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
